molecular formula C29H29NO8S3 B11509262 dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11509262
M. Wt: 615.7 g/mol
InChI Key: BAMDSRDPHUFIIT-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, ethoxy, and sulfanyl groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. One of the key starting materials is 3,5-dimethoxybenzoyl chloride, which undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of aluminum chloride (AlCl3) via a 1,2-methyl shift . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to bind to different sites on these targets, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering the conformation of target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 4,5-DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C29H29NO8S3

Molecular Weight

615.7 g/mol

IUPAC Name

dimethyl 2-[1-(3,5-dimethoxybenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H29NO8S3/c1-8-38-16-9-10-20-19(14-16)21(28-40-22(26(32)36-6)23(41-28)27(33)37-7)24(39)29(2,3)30(20)25(31)15-11-17(34-4)13-18(12-15)35-5/h9-14H,8H2,1-7H3

InChI Key

BAMDSRDPHUFIIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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